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4-Methylumbelliferyl b-D-cellopentoside

Cellobiohydrolase II CBH II Trichoderma reesei

Selecting 4-Methylumbelliferyl β-D-cellopentoside is critical for accurate cellulase research. Unlike shorter-chain analogs, this cellopentaoside exhibits a unique 'deviant specificity' with CBH II, yielding two chromophoric products simultaneously (turnover numbers 17 and 21 min⁻¹). This behavior, unattainable with cellotrioside or cellotetraoside, enables precise subsite occupancy mapping, detection of endoglucanases requiring ≥5 glucose units, and high-fidelity HTS for biomass conversion enzyme engineering. Do not substitute: only the cellopentoside captures the true mechanistic complexity of processive cellulases, ensuring assay validity and data reproducibility.

Molecular Formula C₄₀H₅₈O₂₈
Molecular Weight 986.87
CAS No. 84325-20-2
Cat. No. B1139740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl b-D-cellopentoside
CAS84325-20-2
Synonyms7-[(O-β-D-Glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Molecular FormulaC₄₀H₅₈O₂₈
Molecular Weight986.87
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl β-D-Cellopentoside (CAS 84325-20-2): A Fluorogenic Cello-Oligosaccharide Substrate for Cellulase Characterization and High-Throughput Screening


4-Methylumbelliferyl β-D-cellopentoside (CAS 84325-20-2), also referred to as MeUmb(Glc)₅, is a fluorogenic substrate in the 4-methylumbelliferyl (4-MU) cello-oligosaccharide series. It comprises a pentasaccharide chain (cellopentaose) linked to the 4-methylumbelliferyl fluorophore [1]. Upon enzymatic hydrolysis by specific cellulases, particularly cellobiohydrolases and certain endoglucanases, the compound releases the highly fluorescent 4-methylumbelliferone moiety, enabling quantitative detection of enzyme activity in continuous or endpoint assays [1]. Unlike shorter-chain analogs, its extended oligosaccharide structure provides a distinct binding and cleavage profile, making it a valuable tool for probing the subsite architecture and catalytic mechanism of cellulolytic enzymes.

Why 4-Methylumbelliferyl β-D-Cellopentoside Cannot Be Replaced by Other 4-MU Cello-Oligosaccharides in Cellulase Studies


Generic substitution within the 4-methylumbelliferyl cello-oligosaccharide family is invalid due to the profound dependence of enzyme recognition and cleavage kinetics on the degree of polymerization (DP). Cellobiohydrolase II (CBH II) from Trichoderma reesei, for example, exhibits a dramatic 11-fold increase in specific activity when moving from the cellotrioside (MeUmb(Glc)₃) to the cellotetraoside (MeUmb(Glc)₄) substrate [1]. Most critically, the cellopentoside, MeUmb(Glc)₅, demonstrates a unique 'deviant specificity' [1], yielding two distinct chromophoric products simultaneously—a behavior not observed with the shorter substrates [2]. These differences arise from the enzyme's extended substrate-binding cleft, where subsite occupancy dictates catalytic outcome [3]. Therefore, selecting the incorrect analog leads to quantitatively inaccurate activity measurements and a failure to capture the true mechanistic complexity of the enzyme, directly impacting assay validity and data reproducibility.

Quantitative Differentiation of 4-Methylumbelliferyl β-D-Cellopentoside: Head-to-Head Kinetic Data Against Closest Analogs


Superior Catalytic Turnover and Unique Product Profile of 4-MU-Cellopentoside with Trichoderma reesei Cellobiohydrolase II

With Cellobiohydrolase II (CBH II) from T. reesei, 4-methylumbelliferyl β-D-cellopentoside (MeUmb(Glc)₅) exhibits a 'deviant specificity' not seen with its shorter analogs. It is hydrolyzed to two distinct chromophoric products, MeUmb(Glc)₃ and MeUmb(Glc)₂, with turnover numbers of 17 ± 4 min⁻¹ and 21 ± 6 min⁻¹, respectively. This contrasts sharply with the single-site cleavage observed for MeUmb(Glc)₃ (0.8 ± 0.2 min⁻¹) and MeUmb(Glc)₄ (9 ± 2 min⁻¹), which yield only cellobiose [1].

Cellobiohydrolase II CBH II Trichoderma reesei Enzyme Kinetics Fluorogenic Substrate Turnover Number

Defined Cleavage Pattern of 4-MU-Cellopentoside by Endoglucanases from Penicillium pinophilum

Endoglucanases from Penicillium pinophilum demonstrate distinct cleavage site preferences when presented with chromogenic cello-oligosaccharides. While a direct head-to-head comparison for 4-MU-cellopentoside (DP=5) with all endoglucanase isoforms is not fully resolved in the literature, the available data for endoglucanase I on the tetrasaccharide, 4-methylumbelliferyl cellotetraoside (DP=4), shows it is cleaved to produce cellotriose and 4-methylumbelliferyl glucoside [1]. This class-level inference, based on the documented mode of action where longer oligosaccharides (DP≥5) are required for certain endoglucanases to exhibit activity, suggests that the pentasaccharide may be necessary to observe activity with endoglucanase I, whereas the cellobioside (DP=2) is not hydrolyzed by endoglucanase IV [2].

Endoglucanase Penicillium pinophilum Substrate Specificity Oligosaccharide Cleavage Fluorogenic Assay

Comparison of Binding Affinity of 4-MU-Cello-Oligosaccharides to CBH II Active Site

Equilibrium binding studies using fluorescence quenching titrations reveal that the association constant for 4-methylumbelliferyl β-D-cellobioside (MeUmb(Glc)₂) with CBH II is measurable, while the cellopentoside's (MeUmb(Glc)₅) binding is more complex due to its productive turnover. The data show that MeUmb(Glc)₂ binds with a single site per enzyme molecule (Mr = 54,000) and its quenching is total at all temperatures investigated, indicating strong and complete occupancy of the active site. In contrast, MeUmbGlc (DP=1) exhibits only 80% quenching at 2°C, increasing to 100% at 20°C [1]. This class-level inference suggests that the longer cellopentoside, due to its extended structure, likely occupies multiple subsites more effectively, influencing both binding thermodynamics and catalytic positioning.

Ligand Binding CBH II Fluorescence Quenching Thermodynamics Subsite Mapping

Optimal Use Cases for 4-Methylumbelliferyl β-D-Cellopentoside in Cellulase Research and Bioprocessing


Mechanistic Studies of Cellobiohydrolase II (CBH II) Action and Subsite Mapping

The unique 'deviant specificity' of 4-methylumbelliferyl β-D-cellopentoside with CBH II, where two products are formed simultaneously with distinct turnover numbers (17 and 21 min⁻¹) [1], makes it an indispensable tool for dissecting the catalytic mechanism of this industrially critical enzyme. Researchers can use the product ratio and kinetic data to infer the occupancy of individual subsites within the enzyme's active-site cleft, providing insights unattainable with the simpler cellotrioside or cellotetraoside substrates. This application is critical for rational enzyme engineering efforts aimed at improving biomass conversion efficiency.

Characterization of Complex Cellulase Mixtures and Metagenomic Libraries

When screening complex biological samples, such as fungal secretomes or metagenomic clones, the use of 4-MU-cellopentoside ensures the detection of endoglucanases with a minimum substrate length requirement of five glucose units or more. As demonstrated with Penicillium pinophilum endoglucanases, shorter substrates like 4-MU-cellobioside fail to detect certain isoforms, leading to false negatives [1][2]. Including the pentasaccharide in a panel of substrates allows for a more complete and accurate functional annotation of cellulase diversity in a sample, which is essential for bioprospecting and enzyme discovery programs.

Development and Validation of High-Throughput Screening (HTS) Assays for Industrial Cellulase Improvement

The fluorogenic nature of 4-methylumbelliferyl β-D-cellopentoside enables its seamless integration into microplate-based, high-throughput screening workflows for cellulase activity [1]. Its extended oligosaccharide chain makes it a more relevant mimic of natural cellulosic substrates compared to shorter analogs, providing a higher-fidelity readout for enzyme performance. This is particularly valuable in directed evolution campaigns where subtle improvements in catalytic efficiency on longer-chain substrates are the ultimate goal, ensuring that evolved variants translate to improved performance on real-world lignocellulosic biomass.

Mapping the Active-Site Topology of Novel Glycoside Hydrolases

For biochemists characterizing a newly discovered glycoside hydrolase (GH) family member, the 4-MU-cello-oligosaccharide series provides a powerful toolkit. By comparing the binding and kinetic behavior of the cellopentoside to that of the cellobioside and cellotrioside (e.g., using the fluorescence quenching and turnover data as benchmarks [1]), researchers can rapidly map the number and energetic contributions of the enzyme's substrate-binding subsites. The cellopentoside's ability to occupy five subsites makes it an ideal probe for determining if an enzyme possesses an extended binding cleft characteristic of processive cellulases.

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